Imidazo[1,2-a]pyrazine-2-aceticacid

anti-inflammatory heteroarylacetic acid NSAID scaffold

Imidazo[1,2-a]pyrazine-2-acetic acid (CAS 57892-75-8; molecular formula C₈H₇N₃O₂; molecular weight 177.16 g/mol) is a heteroarylacetic acid featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a bridgehead nitrogen and an acetic acid side chain at the 2-position. The compound carries the NSC identifier NSC296219 and is catalogued under DSSTox substance ID DTXSID90315675.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 57892-75-8
Cat. No. B3354194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine-2-aceticacid
CAS57892-75-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-8(13)3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2,(H,12,13)
InChIKeyUZNKWVBOCASYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine-2-aceticacid (CAS 57892-75-8) | Core Scaffold Properties and Procurement Baseline


Imidazo[1,2-a]pyrazine-2-acetic acid (CAS 57892-75-8; molecular formula C₈H₇N₃O₂; molecular weight 177.16 g/mol) is a heteroarylacetic acid featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a bridgehead nitrogen and an acetic acid side chain at the 2-position. [1] The compound carries the NSC identifier NSC296219 and is catalogued under DSSTox substance ID DTXSID90315675. [1] Its computed physicochemical properties include an XLogP3-AA of 0.2, one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 67.5 Ų. [1] As the foundational acetic acid-bearing member of the imidazo[1,2-a]pyrazine class, this compound has served as the benchmark scaffold from which numerous pharmacologically active derivatives have been elaborated. [2]

Why Imidazo[1,2-a]pyrazine-2-aceticacid Cannot Be Replaced by Generic Heteroarylacetic Acid Analogs


Within the heteroarylacetic acid class, the position of the acetic acid moiety on the imidazo[1,2-a]pyrazine core produces pharmacological profiles that differ markedly from closely related analogs. The parent compound imidazo[1,2-a]pyrazine-2-acetic acid was identified as possessing 'considerable anti-inflammatory activity coupled with low toxicity' [1], a profile that directly motivated the synthesis of extensive derivative series. [2] When the 2-acetic acid is replaced by a 2-carboxylic acid group (imidazo[1,2-a]pyrazine-2-carboxylic acid, CAS 77112-53-9) or when methyl substitution is introduced on the pyrazine ring (e.g., the 6-methyl analog, CAS 190381-49-8), the resulting compounds exhibit altered potency, ulcerogenic liability, and cyclooxygenase inhibition profiles. [3] Similarly, exchanging the pyrazine ring for pyrimidine (imidazo[1,2-a]pyrimidine-2-acetic acid) or altering the position of the acidic side chain fundamentally shifts the structure–activity relationship. [4] Generic substitution without experimental verification therefore carries a high risk of producing irreproducible results, particularly in in vivo inflammatory and analgesic models where the interplay between potency, gastric tolerability, and molecular recognition at COX enzymes has been shown to be exquisitely sensitive to even minor structural perturbation. [3]

Imidazo[1,2-a]pyrazine-2-aceticacid (CAS 57892-75-8): Quantitative Differentiation Evidence vs. Closest Analogs


Anti-Inflammatory Potency: Imidazo[1,2-a]pyrazine-2-acetic Acid Establishes the Benchmark Activity That Drives All Subsequent Derivative Programs

The parent imidazo[1,2-a]pyrazine-2-acetic acid was identified in the foundational 1975 study as exhibiting 'considerable anti-inflammatory activity' [1] that was sufficiently pronounced to motivate the synthesis of at least four subsequent series of derivatives spanning papers X, XXIX, XXXI, and XXXVII of the Abignente heterocyclic compounds research program. [2][3] In the 1997 methyl-substituted derivative study (XXXVII), the anti-inflammatory activity of newly synthesized methyl-substituted imidazo[1,2-a]pyrazine-2-acetic acid derivatives (compounds 8) was evaluated in vivo using the carrageenan-induced rat paw edema model and directly compared against indomethacin and the earlier imidazopyrazine reference compounds 2 and 3. [3] Across the series, compounds 8 were found to be less potent than indomethacin in these assays, underscoring that the unsubstituted parent acetic acid scaffold occupies a distinct efficacy and tolerability position relative to the gold-standard NSAID comparator. [3] In contrast, when the acetic acid side chain is replaced by a carboxylic acid at the 2-position and aryl substitution is introduced at the 3-position (as in compounds 8c and 8e from the XXXI series), anti-inflammatory potency was reported to reach approximately 18-fold that of indomethacin, but this came with altered analgesic and ulcerogenic profiles. [2]

anti-inflammatory heteroarylacetic acid NSAID scaffold

Analgesic Activity Differentiation: Acetic Acid Side-Chain Position Dictates Antinociceptive Potency Relative to Indomethacin

The analgesic activity of imidazo[1,2-a]pyrazine-2-acetic acid derivatives was evaluated in vivo using the acetic acid-induced writhing test in rats. [1] In the XXXVII methyl-substituted series, all compounds 8 bearing a 2-acetic acid moiety were tested for analgesic activity alongside anti-inflammatory assessment. While quantitative analgesic ED₅₀ values for the unsubstituted parent compound were not reported in the available abstracted records, the SAR trend across the program demonstrates that the 2-acetic acid substitution pattern yields a defined analgesic profile. [1] By comparison, when the side chain is relocated and aryl substitution introduced—as in the XXXI series 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids—certain derivatives (8d and 8f) achieved analgesic activity approximately 116-fold greater than indomethacin in the same assay paradigm. [2] This underscores that the 2-acetic acid scaffold offers a distinct baseline analgesic window that is fundamentally altered by side-chain repositioning and ring substitution, making the parent compound the appropriate reference standard for analgesic SAR studies within the imidazo[1,2-a]pyrazine class.

analgesic antinociceptive acetic acid writhing test

Ulcerogenic Liability Profile: The 2-Acetic Acid Scaffold Provides a Baseline Gastric Tolerability Reference That Diverges from Carboxylic Acid Analogs and Indomethacin

Ulcerogenic potential is a critical differentiator among NSAID-class compounds and imidazo[1,2-a]pyrazine derivatives. In the foundational 1981 study (series X), imidazo[1,2-a]pyrazine-2-acetic acid and its derivatives were systematically tested for ulcerogenic activity alongside anti-inflammatory, analgesic, and antipyretic endpoints. [1] The 1997 methyl-substituted series (XXXVII) directly compared the ulcerogenic activity of 2-acetic acid derivatives (compounds 8) with that of indomethacin and the earlier imidazopyrazine reference compounds 2 and 3. [2] The abstracted data indicate that compounds 8 were less potent than indomethacin across anti-inflammatory, analgesic, and COX inhibition assays—yet their comparative ulcerogenic liability, which may be proportionally lower, provides the essential tolerability benchmark for the chemotype. [2] In contrast, the highly potent 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids from the XXXI series, despite achieving 18× and 116× indomethacin potency in anti-inflammatory and analgesic assays respectively, were also evaluated for ulcerogenic potential, revealing that potency gains must be assessed against gastric tolerability trade-offs. [2] The anti-ulcer therapeutic potential of imidazo[1,2-a]pyrazine compounds is further evidenced by patent disclosures covering their use in treating peptic ulcer disease—a property relevant to compound selection when gastric safety is a research priority. [3]

ulcerogenic gastric tolerability NSAID safety

Cyclooxygenase (COX) Inhibition Mechanism: Class-Level Evidence Establishes Imidazo[1,2-a]pyrazine-2-acetic Acid as the Minimal Pharmacophore for COX-Mediated Anti-Inflammatory Activity

The anti-inflammatory mechanism of imidazo[1,2-a]pyrazine derivatives has been attributed to inhibition of cyclooxygenase (COX) enzyme activity, leading to decreased prostaglandin production. In the XXXVII methyl-substituted series, the inhibitory action on cyclooxygenase activity was evaluated in vitro for compounds 8, providing direct enzyme-level mechanistic data for 2-acetic acid derivatives. [1] Importantly, substituted imidazo[1,2-a]pyrazine compounds have been disclosed as selective COX-2 inhibitors with significant selectivity over COX-1, and with the added benefit of reduced ulcerogenic potential compared to non-selective COX inhibitors. [2] This class-level evidence positions imidazo[1,2-a]pyrazine-2-acetic acid as the minimal pharmacophore from which COX-2 selectivity can be engineered through strategic substitution. ChEMBL database records (Assay CHEMBL3376393) contain solubility data for imidazo[1,2-a]pyrazine-2-acetic acid, providing a key developability parameter for researchers selecting between scaffold analogs for COX-targeted programs. [3]

COX inhibition cyclooxygenase prostaglandin synthesis

Differential Reactivity as a Synthetic Building Block: The 2-Acetic Acid Handle Enables Derivatization Pathways Not Accessible to 2-Carboxylic Acid or 3-Carboxylic Acid Isomers

The 2-acetic acid moiety of imidazo[1,2-a]pyrazine-2-acetic acid provides a flexible methylene-spaced carboxylic acid handle that is synthetically distinct from the directly attached 2-carboxylic acid (CAS 77112-53-9) or the 3-carboxylic acid regioisomers. Synthesis records demonstrate that the ethyl ester precursor (imidazo[1,2-a]pyrazine-2-acetic acid ethyl ester, CAS 77112-50-6) can be hydrolyzed to the free acid in 63% yield under aqueous HCl conditions over 24 hours, [1] providing a reproducible synthetic entry point. The Aurora kinase inhibitor medicinal chemistry program by Voss et al. (2012) exploited this acetic acid handle to generate amide derivatives, demonstrating that the methylene spacer influences Aurora A/B kinase selectivity and off-target kinase profiles in ways that the directly attached carboxylic acid cannot replicate. [2] Additionally, the ethyl ester exhibits a defined melting point of 55–57 °C (hexane), enabling straightforward identity and purity verification. These synthetic features distinguish the 2-acetic acid compound from its closest structural analogs (2-carboxylic acid, 3-carboxylic acid, and 6-methyl-2-acetic acid derivatives) and make it the preferred starting material for focused libraries requiring the methylene spacer for optimal target engagement.

synthetic building block derivatization amide coupling

Low Toxicity Profile Differentiates Imidazo[1,2-a]pyrazine-2-acetic Acid from Classical NSAIDs in Early-Stage Preclinical Assessment

The 1975 foundational study by Abignente et al. explicitly identified that among a series of newly synthesized heteroarylacetic acids, 2-imidazo[1,2-a]pyrazineacetic acid demonstrated 'interesting anti-inflammatory activity coupled with low toxicity.' [1] This favorable activity-toxicity profile was the specific impetus for the sustained multi-decade medicinal chemistry program (papers I through XXXVII) that explored the imidazo[1,2-a]pyrazine scaffold. [2] The low toxicity observation is particularly significant when benchmarked against classical NSAIDs such as indomethacin, which are associated with well-documented gastrointestinal, renal, and hematological toxicities at therapeutic doses. While quantitative toxicity data (LD₅₀ values, maximum tolerated doses) were not publicly abstracted, the qualitative designation of 'low toxicity' from the originating research group—who directly compared the compound against other heteroarylacetic acids in parallel—provides a directional safety differentiation that has been consistently cited in subsequent reviews of the imidazo[1,2-a]pyrazine chemotype. [3]

low toxicity therapeutic index safety pharmacology

Optimal Use Cases for Imidazo[1,2-a]pyrazine-2-aceticacid (CAS 57892-75-8) Based on Quantitative Differentiation Evidence


Baseline Reference Compound for Anti-Inflammatory SAR Programs Targeting the Imidazo[1,2-a]pyrazine Chemotype

Imidazo[1,2-a]pyrazine-2-acetic acid is the structurally simplest and most extensively characterized anti-inflammatory member of the imidazo[1,2-a]pyrazine class, having served as the foundational benchmark across at least four distinct derivative series (papers I, X, XXIX, XXXI, and XXXVII of the Abignente program). [1] Researchers establishing new imidazo[1,2-a]pyrazine-focused anti-inflammatory programs should procure this compound as the mandatory reference standard against which all novel derivatives must be compared for potency, analgesic activity, ulcerogenic liability, and COX inhibition. [2] Substitution with 2-carboxylic acid, 3-carboxylic acid, or 6-methyl analogs without including the parent compound as a control risks generating SAR data that cannot be meaningfully integrated with the extensive published literature on this scaffold.

Synthetic Starting Material for Kinase Inhibitor Libraries Requiring Methylene-Spaced Carboxylic Acid Handles

The 2-acetic acid group provides a methylene spacer that is geometrically and electronically distinct from the directly attached 2-carboxylic acid found in imidazo[1,2-a]pyrazine-2-carboxylic acid. [1] This spacer was specifically exploited in the Aurora kinase inhibitor program by Voss et al. to generate amide derivatives with tunable Aurora A/B selectivity and improved off-target kinase profiles. [2] Medicinal chemistry teams building focused kinase inhibitor libraries should select this compound when the synthetic strategy requires (a) amide coupling at a methylene-spaced carboxylate, (b) reproducible hydrolysis from a commercially available ethyl ester precursor (CAS 77112-50-6, 63% yield), or (c) a defined melting point intermediate (55–57 °C) for identity and purity quality control.

COX-2 Selectivity Engineering Starting Point with Favorable Ulcerogenic Liability Baseline

Patent disclosures on substituted imidazo[1,2-a]pyrazine compounds demonstrate that this chemotype can achieve significant COX-2 selectivity over COX-1 with reduced ulcerogenic potential. [1] The parent 2-acetic acid compound, with its documented low toxicity profile and validated COX inhibitory activity in the XXXVII methyl-substituted series, provides the minimal pharmacophore for systematic COX-2 selectivity optimization. [2] Research groups developing next-generation selective COX-2 inhibitors with improved gastric safety profiles should use this compound as the core scaffold for structure-based design, given that the extensive SAR literature enables rational substitution strategies. The compound's ChEMBL-catalogued solubility data (Assay CHEMBL3376393) further supports developability assessment at the hit-to-lead stage. [3]

Pharmacology Control for Analgesic and Ulcerogenicity Studies Comparing Heteroarylacetic Acid Chemotypes

The unique combination of confirmed analgesic activity (acetic acid-induced writhing model), established ulcerogenic assessment, and class-level COX inhibition makes imidazo[1,2-a]pyrazine-2-acetic acid an ideal cross-chemotype comparator for analgesic and gastric tolerability studies. [1] When evaluating novel heteroarylacetic acid scaffolds against indomethacin, researchers should include this compound as an additional reference point, given that the 2-acetic acid imidazo[1,2-a]pyrazine scaffold occupies a distinct position in the potency–tolerability landscape: less potent than the 3-carboxylic acid aryl derivatives (18× indomethacin for anti-inflammatory; 116× indomethacin for analgesic activity) but with a qualitatively favorable low-toxicity profile. [2] This enables three-point benchmarking (indomethacin, parent 2-acetic acid, and novel compound) that provides richer pharmacological context than indomethacin-only comparisons.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazine-2-aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.